Thermodynamic Stability of 3-Amino-2-hydroxypropanamide in Aqueous Solution
Thermodynamic Stability of 3-Amino-2-hydroxypropanamide in Aqueous Solution
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-Amino-2-hydroxypropanamide (also referred to as Isoserinamide ) in aqueous environments.
Executive Summary
3-Amino-2-hydroxypropanamide is a structural analogue of the amino acid serine, distinguished by the regio-isomerism of the amino and hydroxyl groups (
However, its stability profile is distinct from simple aliphatic amides due to the
Key Stability Metrics:
-
Optimal pH Range: 5.5 – 7.5 (Maximum kinetic stability).
-
Primary Degradation Pathway: Hydrolysis to 3-amino-2-hydroxypropanoic acid (Isoserine).
-
Secondary Risk: Oxidative decarboxylation (Weerman degradation) in the presence of strong oxidants.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Understanding the ionization state of the molecule is a prerequisite for predicting stability, as the protonation state of the
| Property | Value / Description |
| IUPAC Name | 3-Amino-2-hydroxypropanamide |
| Common Name | Isoserinamide |
| Molecular Formula | |
| MW | 104.11 g/mol |
| Solubility | Highly soluble in water (Hydrophilic, 3 H-bond donors) |
Thermodynamic Stability Landscape
The Thermodynamic vs. Kinetic Distinction
It is critical to distinguish between thermodynamic equilibrium and kinetic persistence.
-
Thermodynamics: The hydrolysis reaction is exergonic (
). The equilibrium heavily favors the cleavage of the amide bond to form the carboxylate and ammonium ion. -
Kinetics: Despite the favorable thermodynamics, the reaction is slow at ambient temperature because the amide bond has partial double-bond character (resonance stabilization), creating a high activation energy barrier (
).
Hydrolysis Mechanisms & The -Hydroxy Effect
The presence of the hydroxyl group at the C2 (
A. Acid-Catalyzed Hydrolysis (
)
In acidic media, the reaction is driven by the protonation of the carbonyl oxygen, making the carbon highly electrophilic.
-
Mechanism:
(Acid-catalyzed, bimolecular). -
Impact of Structure: The
-ammonium group ( ) is electron-withdrawing. This destabilizes the developing positive charge in the transition state, potentially slowing acid hydrolysis slightly compared to unsubstituted amides.
B. Base-Catalyzed Hydrolysis (
)
In basic media, the hydroxide ion acts as a direct nucleophile.
-
Mechanism:
(Base-catalyzed, bimolecular). -
Impact of Structure: The
-hydroxyl group is electron-withdrawing (inductive effect, ), which pulls electron density away from the carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack by , accelerating degradation compared to simple amides.
C. Intramolecular Catalysis (Neighboring Group Participation)
A critical question for this scaffold is whether the neighboring groups catalyze self-degradation.
-
-Amine Attack: Attack of the amine nitrogen on the carbonyl would form a 4-membered ring (
-lactam). This is highly strained and kinetically disfavored. - -Hydroxyl Attack: Attack of the hydroxyl oxygen would form a 3-membered ring (epoxide-like). This is energetically prohibitive.
-
Conclusion: Unlike
-amino amides (which form stable 5-membered lactams), 3-Amino-2-hydroxypropanamide lacks a viable intramolecular cyclization pathway, contributing to its relative stability.
Degradation Pathway Visualization
The following diagram illustrates the degradation logic and the high-energy barriers preventing cyclization.
Figure 1: Primary hydrolysis pathways. Note the dashed line indicating the kinetically unfavorable cyclization route.
Experimental Characterization Protocols
To validate the stability of this specific compound, the following experimental workflow is recommended. This protocol avoids common pitfalls associated with the detection of polar hydrolysis products.
Analytical Method: HILIC-CAD or Ion-Pair HPLC
Standard Reverse Phase (C18) chromatography is unsuitable because both the parent amide and the isoserine product are highly polar and will elute in the void volume.
Recommended Protocol:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., Waters BEH Amide).
-
Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.0). Gradient from 90% ACN to 60% ACN.
-
Detection: Charged Aerosol Detector (CAD) or ELSD is preferred as the compound lacks a strong chromophore (UV 210nm is non-specific and noisy).
-
Standard Preparation: Dissolve Isoserinamide in ACN:Water (80:20).
Kinetic Stability Study (Arrhenius Approach)
To predict shelf-life at
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 7.0, and 10.0.
-
Incubation: Aliquot
solution into sealed HPLC vials. -
Thermal Stress: Incubate sets at
, , and . -
Sampling: Analyze time points at
hours. -
Data Analysis:
-
Plot
vs. Time to determine pseudo-first-order rate constant ( ). -
Plot
vs. (Kelvin) to determine Activation Energy ( ).
-
pH-Rate Profile Construction
This experiment defines the "U-shaped" stability curve essential for formulation.
Figure 2: Experimental workflow for determining the pH-rate profile.
Implications for Drug Development
Formulation Stability
The compound is predicted to be most stable at pH 5.5 – 7.5 .
-
Acidic pH: Moderate stability, but risk of acid-catalyzed hydrolysis increases below pH 4.0.
-
Basic pH: High risk. The inductive effect of the
-hydroxyl group significantly accelerates base-catalyzed hydrolysis. Avoid formulations with .
Storage & Shelf-Life
-
Solid State: Stable as a dry powder. Hygroscopic due to polarity; store in desiccated conditions.
-
Solution: Stable for
hours at room temperature in neutral buffer. -
Long-Term: Frozen storage (
) is recommended for aqueous stock solutions to prevent slow hydrolysis.
Potential Degradants
The primary degradant is Isoserine (3-amino-2-hydroxypropanoic acid). This is a naturally occurring metabolite and generally considered non-toxic, simplifying the safety profile of degradation products.
References
-
IUPAC Digitized pKa Dataset. Propanohydroxamic acid, 3-amino-.[2] Available at: [Link][3]
-
Granados, A. M., & de Rossi, R. H. (2001). Effect of cyclodextrin on the intramolecular catalysis of amide hydrolysis.[4] Journal of Organic Chemistry, 66(5), 1548-1552.[4] Available at: [Link]
-
Schowen, R. L., Jayaraman, H., & Kershner, L. (1966). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society, 88(14), 3373-3375.[5] Available at: [Link]
-
Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at: [Link]
-
Hunt, I. (n.d.). Chapter 20: Amide Hydrolysis. University of Calgary. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-amino-N-hydroxypropanamide | C3H8N2O2 | CID 269947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-N-hydroxypropanamide | C3H8N2O2 | CID 220710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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